molecular formula C19H19ClN2O4S B11657359 methyl {4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

methyl {4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate

Cat. No.: B11657359
M. Wt: 406.9 g/mol
InChI Key: WDACLPDXSJZSQE-UFFVCSGVSA-N
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Description

METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl group, and an acetamido group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl mercaptan with acetic anhydride to form an intermediate, which is then reacted with 4-aminophenol and methyl chloroacetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-HYDROXYPHENYL)ACETATE: Similar in structure but with a hydroxyl group instead of a chlorophenyl group.

    2-METHOXY-4-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL ACETATE: Similar in structure but with methoxy groups instead of chlorophenyl and sulfanyl groups.

Uniqueness

METHYL 2-{4-[(E)-[(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENOXY}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

methyl 2-[4-[(E)-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C19H19ClN2O4S/c1-25-19(24)11-26-17-8-4-14(5-9-17)10-21-22-18(23)13-27-12-15-2-6-16(20)7-3-15/h2-10H,11-13H2,1H3,(H,22,23)/b21-10+

InChI Key

WDACLPDXSJZSQE-UFFVCSGVSA-N

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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